molecular formula C7H7NO3 B1676304 Mesalamine CAS No. 89-57-6

Mesalamine

Cat. No. B1676304
CAS RN: 89-57-6
M. Wt: 153.14 g/mol
InChI Key: KBOPZPXVLCULAV-UHFFFAOYSA-N
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Description

Mesalamine, also known as 5-aminosalicylic acid, is primarily used to treat mild to moderate ulcerative colitis . It is also used to prevent the symptoms of ulcerative colitis from recurring . Some brands of mesalamine are for use only in adults, and some brands are for use in children who are at least 5 years old .


Synthesis Analysis

Mesalamine can be synthesized via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C . Another synthesis method involves adding salicylic acid and sodium hydroxide into a reactor, stirring to dissolve so as to obtain a chlorinated diazobenzene solution .


Molecular Structure Analysis

The molecular structure of Mesalamine is represented by the formula C7H7NO3 . Its IUPAC Standard InChI is InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) .


Chemical Reactions Analysis

Mesalamine can be measured using various benchtop laboratory techniques which involve liquid chromatography−mass spectroscopy . An alternative approach is the use of electrochemical based sensing platforms which has the advantages of portability, cost-efficiency, facile miniaturization, and rapid analysis while nonetheless providing sensitivity and selectivity .


Physical And Chemical Properties Analysis

Mesalamine is a class IV drug, according to the Biopharmaceutics Classification System . It is slightly soluble in dehydrated alcohol and methyl alcohol and insoluble in chloroform, ether, n-hexane, and ester .

Scientific Research Applications

Crohn's Disease Treatment

Mesalamine has been studied for its effectiveness in treating Crohn's disease, which affects both the small bowel and the colon. A controlled trial demonstrated that mesalamine capsules are effective in reducing the Crohn's Disease Activity Index (CDAI), especially in patients with ileum-only disease, indicating its utility in managing this condition (Singleton et al., 1993).

Maintenance of Remission in Crohn's Disease

Research indicates that mesalamine can play a significant role in preventing relapse in Crohn's disease post-surgery. A study exploring high-dose mesalamine for postoperative Crohn's disease relapse prevention found that while the overall effect on postoperative course was not significant, a subgroup with isolated small bowel disease showed a reduced relapse rate, suggesting a potential application in this specific patient group (Lochs et al., 2000).

Ulcerative Colitis Management

Mesalamine is a cornerstone in the management of ulcerative colitis. Studies have compared different formulations of mesalamine for the induction of remission in patients with ulcerative colitis, highlighting its critical role in treating this inflammatory bowel disease (Ito et al., 2010).

Chemopreventive Properties

Beyond its anti-inflammatory effects, mesalamine has been investigated for its potential chemopreventive properties, particularly in reducing the incidence of colorectal cancer in patients with long-term use for inflammatory bowel disease management. This suggests a dual benefit of mesalamine in both treating inflammation and potentially reducing cancer risk (Lyakhovich & Gasche, 2009).

Safety And Hazards

Mesalamine may cause serious side effects. Stop using mesalamine and call your doctor at once if you have severe stomach pain, stomach cramping, bloody diarrhea . It may also cause serious side effects such as severe stomach pain, stomach cramping, bloody diarrhea (may occur with fever, headache, and skin rash) .

Future Directions

Recent advances in mesalamine colonic delivery systems have focused on the continuous development and improvement of mesalamine colonic specific delivery systems, for the effective treatment of inflammatory bowel diseases . This enhances therapeutic efficacy and reduces potential side effects .

properties

IUPAC Name

5-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
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InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
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Molecular Formula

C7H7NO3
Record name 5-AMINOSALICYLIC ACID
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Related CAS

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride)
Record name Mesalamine [USAN:USP]
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DSSTOX Substance ID

DTXSID5024506
Record name 5-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L
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Vapor Pressure

0.00000006 [mmHg]
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Mechanism of Action

Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.
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Product Name

Mesalamine

Color/Form

White to pinkish crystals

CAS RN

89-57-6
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Record name Benzoic acid, 5-amino-2-hydroxy-
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Melting Point

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C
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Synthesis routes and methods I

Procedure details

was prepared in quantitative yield from 40.0 g (0.24 mol) of methyl-5-aminosalicylate, 32.0 g (0.26 mol) of N,N-dimethylaniline and 46.5 g (0.22 mol) of 6-bromohexanoyl chloride according to the procedure of Example 9, part a. The methyl 5-aminosalicylate was obtained by Fischer esterification of 5-aminosalicylic acid. The product was not recrystallized, but was obtained directly from trituration in 1N HCl, mp 100°-102° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Acetaminophenol 15 g, and potassium hydroxide 60 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 2.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 30%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Acetaminophenol 15 g, and potassium carbonate 37.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 35%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 30 g, and aluminum silicate 45 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 220° C., maintained for 1 hour, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 98% and the yield is 90%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 22.5 g, and silicon dioxide 7.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 1.5 MPa and heated to 170° C., maintained for 4 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 99.8% and the yield is 88%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mesalamine
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Mesalamine
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Mesalamine
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Mesalamine
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Mesalamine
Reactant of Route 6
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Mesalamine

Citations

For This Compound
28,600
Citations
CA Sninsky, DH Cort, F Shanahan… - Annals of internal …, 1991 - acpjournals.org
… weeks in patients taking 2.4 g/d of mesalamine compared with patients taking placebo (32% … the 1.6 g/d mesalamine group and the placebo group. The oral mesalamine tablet was well …
Number of citations: 256 www.acpjournals.org
P Miner, S Hanauer, M Robinson, J Schwartz… - Digestive diseases and …, 1995 - Springer
… mesalamine 4 g/day than on placebo at each of five study visits, following the first one-month visit (P<0.05). The estimated 12-month remission rates for the mesalamine … mesalamine is a …
Number of citations: 152 link.springer.com
M Safdi, M DeMicco, C Sninsky… - American Journal of …, 1997 - search.ebscohost.com
… the effieacy of mesalamine rectal suspension enema (Rowasa) alone, oral mesatamine tablets (Asacol) alone, and the combination of mesalamine enema and mesalamine tablets in …
Number of citations: 444 search.ebscohost.com
M Ham, AC Moss - Expert review of clinical pharmacology, 2012 - Taylor & Francis
… There are multiple formulations of mesalamine available, primarily differentiated by their means of delivering active mesalamine to the colon. Mesalamine has been demonstrated in …
Number of citations: 162 www.tandfonline.com
AI Qureshi, RD Cohen - Advanced drug delivery reviews, 2005 - Elsevier
… Other mesalamine delivery systems use pH-dependant- or moisture-release to liberate the active mesalamine in both the large and small bowel. Direct application of mesalamine via …
Number of citations: 123 www.sciencedirect.com
MA Kamm, WJ Sandborn, M Gassull, S Schreiber… - Gastroenterology, 2007 - Elsevier
… MMX mesalamine … mesalamine was efficacious and well-tolerated for the induction of clinical and endoscopic remission. MMX mesalamine offers effective and convenient mesalamine …
Number of citations: 449 www.sciencedirect.com
JW Singleton, SB Hanauer, GL Gitnick, MA Peppercorn… - Gastroenterology, 1993 - Elsevier
… Mesalamine is released from sulfasalazine in the colon and benefits colonic Crohn’s disease. The mesalamine … placebo and three daily doses of mesalamine in 310 patients. The …
Number of citations: 424 www.sciencedirect.com
S Hanauer, J Schwartz, M Robinson… - American Journal of …, 1993 - search.ebscohost.com
… mesalamine was a therapeutically active moiety of sulfasalazine. This discovery led to the development of mesalamine … Oral administration of mesalamine is limited by absorption in the …
Number of citations: 372 search.ebscohost.com
C Brignola, M Cottone, A Pera, S Ardizzone… - Gastroenterology, 1995 - Elsevier
… mesalamine in reduction of endoscopic recurrence after surgery. Methods: In a double-blind, multicenter clinical trial, 87 patients were treated with 3 g/day mesalamine (… the mesalamine …
Number of citations: 221 www.sciencedirect.com
C Prantera, M Cottone, F Pallone, V Annese, A Franzè… - Gastroenterology, 1999 - Elsevier
… two different mesalamine … mesalamine tablets, 4 g (35 patients); mesalamine microgranular preparation, 4 g (28 patients); and 6-methylprednisolone, 40 mg (31 patients). Mesalamine …
Number of citations: 145 www.sciencedirect.com

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